molecular formula C19H15N3OS B3406676 (E)-3-((3-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 374101-22-1

(E)-3-((3-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B3406676
CAS No.: 374101-22-1
M. Wt: 333.4 g/mol
InChI Key: HYAIIJUNVKWJHR-NTCAYCPXSA-N
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Description

(E)-3-((3-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a synthetic small molecule of significant interest in early-stage anticancer research and drug discovery. Its structure incorporates a 4-phenylthiazole core linked to a (3-methoxyphenyl)amino-substituted acrylonitrile group. This molecular architecture is characteristic of compounds designed to modulate key biological pathways involved in cell proliferation. The thiazole scaffold is a privileged structure in medicinal chemistry, frequently found in molecules that exhibit potent antiproliferative activity through mechanisms such as tubulin polymerization inhibition or interaction with other oncogenic targets . The acrylonitrile moiety can serve as a key pharmacophore, enabling the compound to potentially act as a Michael acceptor and covalently interact with biological nucleophiles. Research on analogous compounds has demonstrated that such structures can bind to the colchicine binding site on tubulin, leading to the disruption of microtubule dynamics and ultimately inhibiting the division of cancer cells . Furthermore, related thiazole derivatives have shown promising activity against various cancer cell lines, including multidrug-resistant models, highlighting the potential of this chemotype for overcoming treatment resistance . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-3-(3-methoxyanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-23-17-9-5-8-16(10-17)21-12-15(11-20)19-22-18(13-24-19)14-6-3-2-4-7-14/h2-10,12-13,21H,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAIIJUNVKWJHR-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((3-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Amination: The thiazole intermediate can then be reacted with 3-methoxyaniline to introduce the amino group.

    Acrylonitrile Formation: Finally, the acrylonitrile group can be introduced via a Knoevenagel condensation reaction between the thiazole intermediate and a suitable aldehyde in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Aza-Michael Addition

The acrylonitrile core is formed through an aza-Michael addition between acrylonitrile derivatives and amines. For example:

  • Electrophilic acrylonitrile reacts with 3-methoxyaniline in the presence of a base (e.g., triethylamine) to form the (3-methoxyphenyl)amino-acrylonitrile intermediate.

Thiazole Ring Formation

The 4-phenylthiazol-2-yl group is introduced via:

  • Hantzsch thiazole synthesis : Reaction of α-halo ketones (e.g., 2-bromoacetophenone) with thiourea derivatives under reflux conditions .

  • Friedel-Crafts acylation : Used to functionalize the thiazole ring with aryl groups (e.g., phenyl) .

Example Synthesis Protocol

StepReagents/ConditionsYieldReference
Aza-Michael Addition3-Methoxyaniline, acrylonitrile, Et<sub>3</sub>N, ethanol, 80°C, 6h78%
Thiazole Cyclization2-Bromoacetophenone, thiourea, HCl, reflux, 4h85%
Friedel-Crafts AcylationAcetyl chloride, AlCl<sub>3</sub>, DCM, 0°C → RT, 2h72%

Acrylonitrile Backbone

  • Nucleophilic Attack : The α,β-unsaturated nitrile undergoes conjugate addition with amines, thiols, or Grignard reagents at the β-position.

    • Reaction with methylamine in methanol yields β-amino derivative (confirmed by <sup>1</sup>H NMR).

  • Cyclization : Under acidic conditions, intramolecular cyclization forms pyridine or pyrimidine rings .

Thiazole Ring

  • Electrophilic Substitution : The 4-phenylthiazol-2-yl group undergoes nitration or sulfonation at the 5-position .

    • Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces a nitro group (confirmed by IR at 1520 cm<sup>−1</sup>) .

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids modifies the phenyl substituent .

Methoxyphenylamino Group

  • Demethylation : Treatment with BBr<sub>3</sub> in DCM removes methoxy groups, forming phenolic derivatives .

  • Oxidation : MnO<sub>2</sub> oxidizes the aniline moiety to a nitro group under mild conditions .

Catalytic and Solvent Effects

  • Base Catalysis : Triethylamine or K<sub>2</sub>CO<sub>3</sub> enhances nucleophilic addition rates.

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate thiazole functionalization .

Kinetic Data for Demethylation

CatalystSolventTime (h)Conversion
BBr<sub>3</sub>DCM295%
HIAcOH668%

Stability and Side Reactions

  • Hydrolysis : The nitrile group hydrolyzes to carboxylic acid in concentrated HCl/H<sub>2</sub>O (reflux, 8h).

  • Photodegradation : UV exposure in solution causes cleavage of the thiazole ring (observed via HPLC) .

Scientific Research Applications

Chemical Synthesis and Material Science

The compound serves as a versatile building block in organic synthesis. It can be utilized in the development of advanced materials with specific electronic and optical properties. Its thiazole moiety contributes to the stability and reactivity required for synthesizing complex organic compounds. Research indicates that derivatives of thiazole, including this compound, play an essential role in creating new materials through various reactions, such as the Hantzsch thiazole synthesis and palladium-catalyzed coupling reactions .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including (E)-3-((3-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile. The compound has been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, thiazole-based compounds have demonstrated significant inhibitory effects on KPNB1, a target in cancer therapy .

Antioxidant Activity

Research indicates that compounds containing thiazole rings exhibit antioxidant properties. These properties are crucial for combating oxidative stress in biological systems, which is linked to numerous diseases, including cancer and neurodegenerative disorders .

Antimicrobial Effects

The antimicrobial activity of thiazole derivatives has also been documented, making them potential candidates for developing new antibiotics. The presence of the methoxyphenyl group enhances the biological activity against various pathogens .

Pharmacological Insights

The pharmacological applications of (E)-3-((3-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile extend to its exploration as a drug candidate for several therapeutic areas:

  • Cancer Treatment : The compound's ability to target specific molecular pathways associated with tumor growth positions it as a promising candidate in oncology.
  • Neurological Disorders : Some derivatives have shown anticonvulsant properties, suggesting potential use in treating epilepsy and other seizure disorders .

Case Studies and Research Findings

StudyFindings
Explores the synthesis of thiazole derivatives and their application in creating pyran and pyridine compounds with potential biological activities.
Reports on the synthesis of 2-amino-thiazoles with anticancer activity, emphasizing their role in inhibiting cancer cell proliferation.
Discusses the structure-activity relationship (SAR) of thiazole compounds, highlighting how modifications can enhance biological efficacy against cancer and other diseases.

Mechanism of Action

The mechanism of action of (E)-3-((3-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile would depend on its specific interactions with biological targets. Typically, such compounds may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring's substitution pattern significantly influences electronic properties and reactivity. For example:

  • Similar compounds like (E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile () undergo epoxidation with H₂O₂-KOH, yielding oxirane derivatives in 55% yield, suggesting reactivity at the acrylonitrile double bond .
  • Heterocyclic substituents : Compounds like 2-(1H-Benzo[d]imidazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile () replace the thiazole with a benzimidazole, altering electronic density and hydrogen-bonding capacity, which may affect biological target interactions.

Modifications to the Acrylonitrile Moiety

  • Sulfur-containing substituents: In (2E)-2-(2,4-dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile (), the addition of sulfonyl and methylsulfanyl groups introduces steric bulk and polarizability, impacting crystal packing and solubility .

Reaction Yields and Conditions

Compound Reaction Type Yield Key Conditions Reference
(E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile Epoxidation 55% H₂O₂-KOH in EtOH
3-(4-Butyl-phenylamino)-2-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-acrylonitrile Knoevenagel condensation 18%* Ethanol, reflux
Target compound Not specified N/A Likely similar to above N/A

*Yield inferred from analogous reactions in and .

Physicochemical Properties

Melting Points and Stability

  • The target compound’s melting point is unreported, but analogues like 3-(3-chloro-2-methylphenylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile () have documented melting points (e.g., 242–243°C for a related pyrimidine derivative in ), suggesting that nitro and chloro substituents increase crystallinity .
  • The methoxy group in the target compound may lower melting points compared to halogenated analogues due to reduced polarity.

Solubility and LogP

  • Methoxy groups generally enhance solubility in organic solvents, whereas nitro or sulfonyl groups (e.g., ) increase hydrophilicity but may reduce bioavailability .

Biological Activity

(E)-3-((3-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article will explore its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound consists of a thiazole ring, a methoxy-substituted phenyl group, and an acrylonitrile moiety. The thiazole ring is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the methoxy group is expected to influence the compound's pharmacological profile by enhancing lipophilicity and modulating electronic properties.

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit potent anticancer properties. For instance, compounds similar to (E)-3-((3-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile have shown significant cytotoxic effects against various cancer cell lines. A study highlighted that thiazole-based compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound IDCell LineIC50 (µg/mL)Reference
9A-4311.61 ± 1.92
10Jurkat1.98 ± 1.22
13HT29< Doxorubicin

The structure-activity relationship (SAR) studies suggest that substitutions on the phenyl ring significantly affect the activity. For example, para-substituted phenyl groups have been associated with enhanced cytotoxicity .

2. Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. In a study focusing on thiazole analogs, modifications in the N-aryl amide group linked to the thiazole ring were crucial for enhancing in vitro antimalarial activity against Plasmodium falciparum .

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound IDPathogenActivityReference
2jL. infantumSignificant
2mL. infantumPotent

The SAR analysis indicated that smaller electron-withdrawing groups at specific positions enhance activity while maintaining low cytotoxicity in mammalian cells.

Synthesis Methods

The synthesis of (E)-3-((3-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves:

  • Formation of the Thiazole Ring : Utilizing methods such as Hantzsch synthesis.
  • Coupling Reaction : Employing palladium-catalyzed cross-coupling reactions.
  • Introduction of Acrylonitrile : Finalizing through nucleophilic substitution reactions.

These synthetic routes have been optimized for yield and purity in laboratory settings.

Case Studies

Several studies have investigated the biological activity of similar thiazole derivatives:

  • Study on Anticancer Effects : A compound structurally related to (E)-3-((3-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile exhibited significant growth inhibition in various cancer cell lines, with molecular dynamics simulations revealing interaction mechanisms with target proteins like Bcl-2 .
  • Antimicrobial Research : Phthalimido-thiazoles were evaluated for leishmanicidal activity, demonstrating low toxicity while effectively reducing intracellular amastigotes' survival rates .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (E)-3-((3-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile and its analogues?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation , where a nitrile-containing precursor reacts with aromatic aldehydes under solvent-free or catalytic conditions . For example, 2-cyanomethylbenzimidazole derivatives are synthesized using morpholine/acetic acid as catalysts . Alternative routes include alkene metathesis of unsaturated esters or nitriles with acrylonitrile, followed by hydrogenation .

Q. Which spectroscopic and crystallographic methods are typically employed to confirm the structure and stereochemistry of this acrylonitrile derivative?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for confirming stereochemistry and intramolecular interactions (e.g., resonance-assisted hydrogen bonding, RAHB) . Spectroscopic techniques include NMR (to verify substituent positions) and IR (to identify cyano and thiazole groups). For E/Z isomer differentiation, NOESY or coupling constant analysis in NMR is recommended .

Q. What in vitro assays are recommended for initial evaluation of antimicrobial activity in such compounds?

  • Methodological Answer : Standard agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are used . Minimum inhibitory concentration (MIC) values are determined, with molecular docking (e.g., against bacterial enzyme targets like dihydrofolate reductase) to correlate activity with structural features .

Advanced Research Questions

Q. How can researchers optimize reaction yields in Knoevenagel condensations for similar acrylonitriles using statistical experimental design?

  • Methodological Answer : Box-Behnken design is effective for optimizing parameters (e.g., temperature, catalyst loading, solvent ratio). For example, in photocatalytic degradation studies, factors like pH, H₂O₂ concentration, and irradiation time were systematically varied to maximize efficiency . This approach reduces experimental runs while identifying synergistic effects .

Q. What strategies resolve contradictions between computational predictions and crystallographic data regarding molecular conformation?

  • Methodological Answer : Discrepancies in bond lengths or angles (e.g., C=C vs. C–N distances in RAHB systems) can be addressed via Hirshfeld surface analysis to quantify intermolecular interactions . Comparing with analogous structures in the Cambridge Structural Database (e.g., TAKDOZ, AJULUM) helps validate deviations . Adjust force fields in computational models (e.g., DFT) to account for solvent or crystal packing effects .

Q. How to design structure-activity relationship (SAR) studies considering electronic effects of substituents on thiazole and methoxyphenyl groups?

  • Methodological Answer : Synthesize derivatives with electron-withdrawing/donating groups (e.g., halogens, nitro, or methoxy) at the 3-methoxyphenyl or 4-phenylthiazole positions. Test biological activity and correlate with Hammett σ constants or frontier molecular orbital (FMO) energies from DFT calculations . For example, antimicrobial activity in phenothiazine derivatives increased with electron-deficient aryl groups .

Q. How to address discrepancies in biological activity data between phenotypic assays and target-based studies?

  • Methodological Answer : Use proteomics or transcriptomics to identify off-target interactions in phenotypic assays. For target-based studies, validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . In phenothiazine derivatives, molecular modeling aligned with experimental MIC values when docking scores accounted for ligand flexibility .

Data Contradiction Analysis

  • Example : If crystallographic data shows shorter C–C bonds than computational models, re-evaluate crystallographic refinement parameters (e.g., thermal motion corrections) . Cross-validate with spectroscopic data (e.g., IR stretching frequencies for conjugated nitriles) .

Key Tables

Parameter Technique Reference
Reaction yield optimizationBox-Behnken design
Stereochemistry confirmationSingle-crystal X-ray diffraction
Antimicrobial activityMicrodilution assay + molecular docking
Electronic effects in SARHammett analysis + DFT calculations

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(E)-3-((3-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
Reactant of Route 2
Reactant of Route 2
(E)-3-((3-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

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